Cas no 85518-49-6 (ethyl 4-hydroxy-3-oxobutanoate)
ethyl 4-hydroxy-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- BUTANOIC ACID, 4-HYDROXY-3-OXO-, ETHYL ESTER
- ethyl 4-hydroxy-3-oxobutanoate
- ethyl 4-hydroxyacetoacetate
- DB-119209
- CS-0093884
- D75487
- 85518-49-6
- NZJBBKAVCWXTPT-UHFFFAOYSA-N
- AKOS013204450
- 4-hydroxyacetoacetic ethyl ester
- SCHEMBL3170955
- 4-hydroxy-3-ketobutyric acid ethyl ester
- SY267887
- EN300-223049
- MFCD19600199
-
- MDL: MFCD19600199
- Inchi: 1S/C6H10O4/c1-2-10-6(9)3-5(8)4-7/h7H,2-4H2,1H3
- InChI Key: NZJBBKAVCWXTPT-UHFFFAOYSA-N
- SMILES: O=C(CC(CO)=O)OCC
Computed Properties
- Exact Mass: 146.05790880g/mol
- Monoisotopic Mass: 146.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.6Ų
ethyl 4-hydroxy-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM543055-100mg |
Ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 95%+ | 100mg |
$215 | 2023-02-01 | |
| Chemenu | CM543055-250mg |
Ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 95%+ | 250mg |
$369 | 2023-02-01 | |
| Chemenu | CM543055-1g |
Ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 95%+ | 1g |
$738 | 2023-02-01 | |
| Chemenu | CM543055-5g |
Ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 95%+ | 5g |
$2325 | 2023-02-01 | |
| Enamine | EN300-223049-0.05g |
ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 0.05g |
$732.0 | 2023-09-16 | ||
| Enamine | EN300-223049-0.1g |
ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 0.1g |
$767.0 | 2023-09-16 | ||
| Enamine | EN300-223049-0.25g |
ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 0.25g |
$801.0 | 2023-09-16 | ||
| Enamine | EN300-223049-0.5g |
ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 0.5g |
$836.0 | 2023-09-16 | ||
| Enamine | EN300-223049-1.0g |
ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 1.0g |
$871.0 | 2023-07-07 | ||
| Enamine | EN300-223049-2.5g |
ethyl 4-hydroxy-3-oxobutanoate |
85518-49-6 | 2.5g |
$1707.0 | 2023-09-16 |
ethyl 4-hydroxy-3-oxobutanoate Production Method
Production Method 1
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
ethyl 4-hydroxy-3-oxobutanoate Raw materials
- ethyl 4-chloro-3-oxobutanoate
- ethyl 4-benzyloxy-3-oxo-butanoate
- Benzyl alcohol
- Ethyl 4-bromoacetoacetate
ethyl 4-hydroxy-3-oxobutanoate Preparation Products
ethyl 4-hydroxy-3-oxobutanoate Suppliers
ethyl 4-hydroxy-3-oxobutanoate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on ethyl 4-hydroxy-3-oxobutanoate
Ethyl 4-Hydroxy-3-Oxobutanoate: A Comprehensive Overview
Ethyl 4-hydroxy-3-oxobutanoate, also known by its CAS number 85518-49-6, is a compound of significant interest in various fields of chemistry and biology. This compound, with the molecular formula C₆H₁₀O₄, belongs to the class of organic acids and esters. Its structure consists of a four-carbon chain with a hydroxyl group at the fourth position and a ketone group at the third position, making it a unique member of the butanoate family.
The compound has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its role in metabolic pathways and its ability to serve as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of anti-inflammatory agents and as a precursor for more complex molecules with therapeutic potential.
One of the key aspects of ethyl 4-hydroxy-3-oxobutanoate is its stability under various conditions. Studies have shown that it exhibits good thermal stability, making it suitable for processes that require high temperatures. Additionally, its solubility properties have been investigated, revealing that it is soluble in common organic solvents but poorly soluble in water, which is a critical factor in its formulation and application.
Recent advancements in synthetic methodologies have made the production of ethyl 4-hydroxy-3-oxobutanoate more efficient. Traditional methods involved multi-step reactions with low yields, but modern techniques utilizing enzymatic catalysis and green chemistry principles have significantly improved both yield and purity. These innovations are expected to drive its industrial production and application across various sectors.
In terms of biological activity, ethyl 4-hydroxy-3-oxobutanoate has shown promise in plant protection applications. Research indicates that it can act as a growth regulator for crops, enhancing their resistance to environmental stressors such as drought and salinity. This property is particularly valuable in agriculture, where sustainable practices are increasingly sought after.
Furthermore, the compound has been studied for its role in microbial metabolism. Certain bacteria utilize ethyl 4-hydroxy-3-oxobutanoate as a carbon source, highlighting its importance in microbial ecosystems. This understanding could pave the way for biotechnological applications, such as biofermentation processes for producing high-value chemicals.
The environmental impact of ethyl 4-hydroxy-3 oxobutanoate has also been a focus of recent research. Studies suggest that it biodegrades efficiently under aerobic conditions, reducing concerns about its persistence in the environment. This characteristic aligns with global efforts to develop eco-friendly chemical products.
In conclusion, ethyl 4-hydroxy-3 oxobutanoate (CAS No: 85518 -49 -6) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemistry and biology.
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